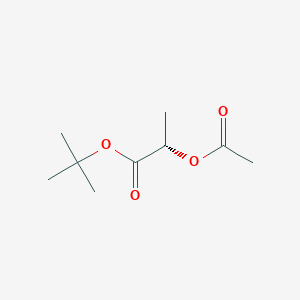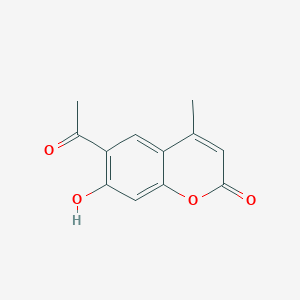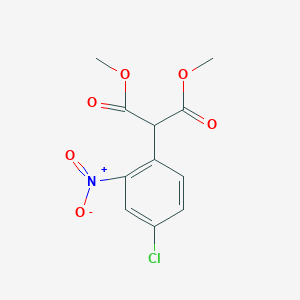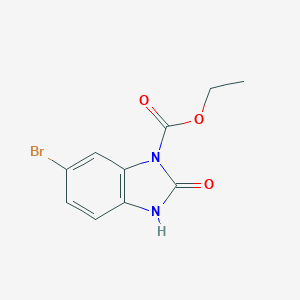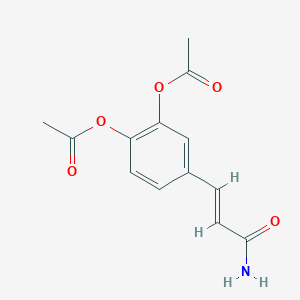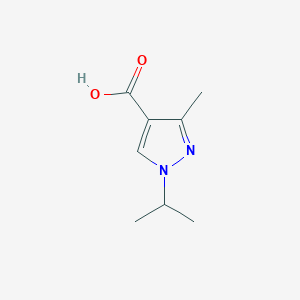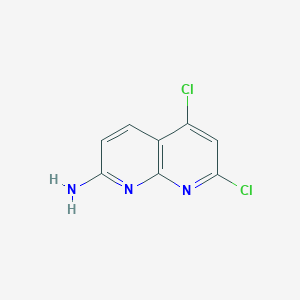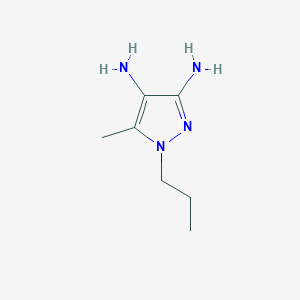
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine, commonly known as MPP, is a synthetic compound used in scientific research. It is a pyrazole derivative that has shown promising results in various biological studies. MPP has gained attention due to its potential therapeutic applications in the treatment of cancer and other diseases. In
作用机制
MPP exerts its effects through various molecular pathways. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to DNA damage and cell death in cancer cells. MPP has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis.
生化和生理效应
MPP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. MPP has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MPP has been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
实验室实验的优点和局限性
One advantage of using MPP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MPP.
未来方向
There are several future directions for research on MPP. One potential area of study is the development of MPP-based therapies for cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of MPP on cellular processes. Additionally, more research is needed to determine the safety and efficacy of MPP in vivo, as well as its potential interactions with other drugs.
合成方法
MPP is synthesized by the reaction of 5-methyl-1H-pyrazole-3,4-diamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPP has been shown to have anti-inflammatory and antioxidant properties.
属性
CAS 编号 |
199341-59-8 |
|---|---|
产品名称 |
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine |
分子式 |
C7H14N4 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
5-methyl-1-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4,8H2,1-2H3,(H2,9,10) |
InChI 键 |
CTYNOIVKANGZMV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=N1)N)N)C |
规范 SMILES |
CCCN1C(=C(C(=N1)N)N)C |
同义词 |
1H-Pyrazole-3,4-diamine, 5-methyl-1-propyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



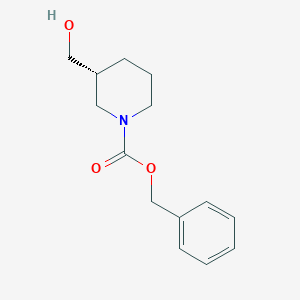
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
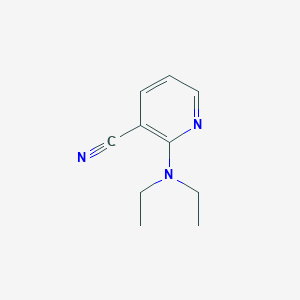
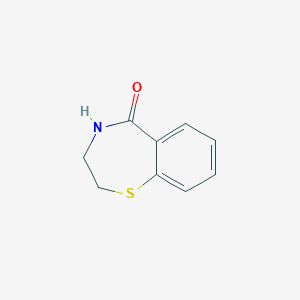
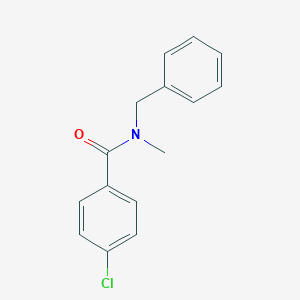
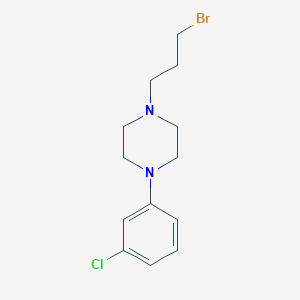
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
